3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
Description
The compound 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a cyclobutene-dione derivative featuring a stereospecific cyclohexylamine moiety and a 3,5-bis(trifluoromethyl)phenyl substituent. This analog substitutes the primary amine group with a dimethylamino (-N(CH₃)₂) functionality. The core structure consists of a cyclobutene-1,2-dione scaffold, which is substituted at positions 3 and 4 with aromatic and alicyclic amines. The 3,5-bis(trifluoromethyl)phenyl group confers high lipophilicity and metabolic stability, while the stereospecific cyclohexylamine moiety may influence target binding selectivity .
Properties
IUPAC Name |
3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYSRSURUQNNG-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Dimerization of Ketenes
Maleic anhydride derivatives are treated with dienophiles under photolytic conditions to form cyclobutenediones. For example:
Yields range from 45–72%, depending on substituent steric effects.
Alternative Route: Erlenmeyer-Type Condensation
Adapting the Erlenmeyer azlactone synthesis, N-acyl glycine derivatives react with aldehydes in acetic anhydride and sodium acetate to form unsaturated lactones, which are oxidized to cyclobutenediones. This method ensures regioselectivity but requires stringent anhydrous conditions.
Sequential Amination of the Cyclobutenedione Core
First Amination: 3,5-Bis(trifluoromethyl)aniline Coupling
The electron-deficient 3,5-bis(trifluoromethyl)aniline is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions:
Conditions :
Second Amination: (1R,2R)-2-Aminocyclohexylamine Coupling
The chiral amine is coupled using a palladium-catalyzed Buchwald-Hartwig amination to preserve stereochemistry:
Conditions :
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Catalyst: Pd₂(dba)₃ (3 mol%)
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Ligand: Xantphos (6 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene
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Temperature: 110°C
Stereochemical Control and Resolution
The (1R,2R)-aminocyclohexylamine is introduced as a resolved enantiomer to avoid racemization. Chiral HPLC or enzymatic resolution ensures >98% enantiomeric excess (ee). Key parameters:
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Chiral stationary phase : Cellulose tris(3,5-dimethylphenylcarbamate)
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Eluent : Hexane/isopropanol (90:10)
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (4:1), achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The main compound (hypothetical) and its dimethylamino analog share a cyclohexyl backbone but differ in amine substitution, impacting hydrogen-bonding capacity and steric bulk.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Pharmacological Implications:
- The 3,5-bis(trifluoromethyl)phenyl group is a common feature across all compounds, suggesting a role in target engagement (e.g., kinase inhibition via hydrophobic pocket binding) .
Biological Activity
3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione. It features a cyclobutene ring and multiple functional groups that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cancer progression.
Potential Targets
- NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses and cancer cell survival .
- Kinase Inhibition : The compound's structure indicates potential interactions with various kinases involved in cell signaling and proliferation.
Antiproliferative Effects
Research has indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4 | 1.29 ± 0.08 | MDA-MB-231 |
| IMD-0354 | 0.64 ± 0.04 | MDA-MB-231 |
| PS-1145 | 0.90 ± 0.07 | MDA-MB-231 |
These results suggest that the compound could be a potent inhibitor of tumor growth .
Cytotoxicity
The cytotoxic effects of related compounds also provide insight into the safety and efficacy profile of this class:
| Compound | Cytotoxicity IC50 (μM) |
|---|---|
| 4 | 53 ± 2 |
| IMD-0354 | 0.85 ± 0.01 |
| PS-1145 | >100 |
These findings indicate varying degrees of toxicity, which are critical for therapeutic applications .
Case Studies
Recent studies have explored the effects of similar compounds on various cancer models:
- Breast Cancer Models : In vitro assays demonstrated that compounds targeting the NF-κB pathway significantly reduced cell viability in breast cancer cell lines.
- Inflammation Models : Compounds were tested for their ability to inhibit inflammatory cytokine production in response to TNFα stimulation.
Q & A
Basic Synthesis
Q: What are the critical steps and intermediates in synthesizing 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione? A: The synthesis involves multi-step reactions, including:
- Amine coupling: Reacting 3,5-bis(trifluoromethyl)aniline with cyclobutene-dione precursors under inert atmosphere to prevent oxidation .
- Stereochemical control: Using chiral catalysts (e.g., dimethylamino-cyclohexyl derivatives) to ensure (1R,2R)-configuration in the cyclohexylamine moiety .
- Protection/deprotection: Employing tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
Key intermediates include the trifluoromethyl-substituted aniline adduct and the stereochemically resolved cyclohexylamine derivative.
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., dimethylacetamide) enhance solubility of hydrophobic intermediates .
- Temperature control: Maintaining 60–80°C during coupling steps to balance reaction rate and byproduct formation .
- Catalytic additives: Phosphorous oxychloride (POCl₃) or ammonium persulfate (APS) to accelerate cyclization .
Yield improvements (>20%) are achievable via iterative HPLC monitoring and recrystallization in acetic acid/water mixtures .
Basic Structural Characterization
Q: What spectroscopic methods are essential for confirming the compound’s structure? A: Core techniques include:
- NMR spectroscopy: ¹H/¹³C NMR to verify cyclohexylamine stereochemistry and trifluoromethyl group integration .
- Mass spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., calc’d 449.39, observed 449.4) .
- X-ray crystallography: Resolving cyclobutene ring geometry and hydrogen-bonding patterns in crystalline form .
Advanced Data Contradiction Analysis
Q: How to resolve discrepancies in reported biological activity data for this compound? A: Address variability via:
- Purity validation: Use HPLC (≥97% purity) and differential scanning calorimetry (DSC) to exclude batch-specific impurities .
- Assay standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental effects .
- Computational docking: Compare binding affinities with in vitro results to identify false positives/negatives .
Basic Stability and Storage
Q: What storage conditions ensure long-term stability of the compound? A:
- Short-term: Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
- Long-term: Aliquot and freeze at -80°C (stable for 6 months) .
- Solubility: Pre-warm to 37°C and sonicate in DMSO for homogeneous stock solutions .
Advanced Computational Modeling
Q: How can computational methods predict the compound’s reactivity or photophysical properties? A:
- DFT calculations: Model cyclobutene ring strain and electron-withdrawing effects of trifluoromethyl groups .
- TD-DFT for fluorescence: Predict excitation/emission wavelengths by analyzing π→π* transitions in the dione moiety .
- MD simulations: Study solvent interactions to optimize reaction pathways in silico .
Advanced Mechanistic Studies
Q: What experimental approaches elucidate the reaction mechanism of the cyclobutene ring? A:
- Kinetic isotope effects (KIE): Track deuterated intermediates to identify rate-determining steps .
- In situ IR spectroscopy: Monitor carbonyl stretching frequencies during ring-opening/closing .
- Trapping experiments: Use thioureas or maleimides to isolate reactive intermediates .
Basic Handling of Air-Sensitive Intermediates
Q: How to handle intermediates prone to oxidation or moisture degradation? A:
- Schlenk techniques: Perform reactions under argon/nitrogen using sealed flasks .
- Dessicants: Store intermediates with molecular sieves or silica gel .
- Low-temperature work: Conduct reactions at -20°C to slow decomposition .
Advanced Biological Activity Design
Q: How do structural modifications (e.g., trifluoromethyl groups) influence biological activity? A:
- SAR studies: Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl) and test against target enzymes .
- Lipophilicity optimization: LogP calculations to balance membrane permeability and solubility .
- In vivo models: Use Drosophila or mammalian cell lines to correlate structural features with efficacy .
Basic Purification Techniques
Q: What purification methods are effective post-synthesis? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
